Ácido (5-fluoro-6-metoxipirimidin-3-il)borónico

Descripción general

Descripción

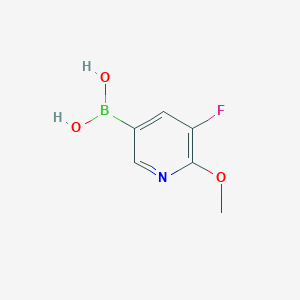

“(5-Fluoro-6-methoxypyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C6H7BFNO3 . It is a solid substance at 20 degrees Celsius and should be stored at temperatures between 0-10°C . This compound is sensitive to heat .

Molecular Structure Analysis

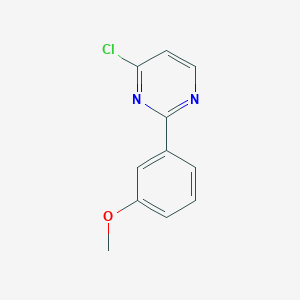

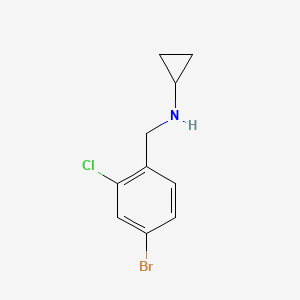

The molecular structure of “(5-Fluoro-6-methoxypyridin-3-yl)boronic acid” consists of a pyridine ring with a boronic acid group, a methoxy group, and a fluorine atom attached at different positions . The average molecular weight is 170.934 Da .Chemical Reactions Analysis

While specific chemical reactions involving “(5-Fluoro-6-methoxypyridin-3-yl)boronic acid” are not detailed in the search results, boronic acids are known to be used in various chemical reactions. For instance, they are used in the Suzuki-Miyaura cross-coupling reaction, an important reaction in organic chemistry with applications in polymer science and in the fine chemicals and pharmaceutical industries .Physical And Chemical Properties Analysis

“(5-Fluoro-6-methoxypyridin-3-yl)boronic acid” is a white to off-white powder . It has a molecular formula of C6H7BFNO3 . The InChI Key is ISDFOFZTZUILPE-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Síntesis Orgánica

Ácido (5-fluoro-6-metoxipirimidin-3-il)borónico: es un reactivo valioso en la síntesis orgánica, particularmente en las reacciones de acoplamiento cruzado de Suzuki-Miyaura . Esta reacción es fundamental para formar enlaces carbono-carbono, un paso esencial en la síntesis de diversos compuestos orgánicos. El grupo ácido borónico reacciona con compuestos que contienen halógeno en presencia de un catalizador de paladio, lo que lleva a la formación de moléculas complejas utilizadas en productos farmacéuticos, agroquímicos y materiales orgánicos.

Investigación Farmacéutica

Este compuesto sirve como precursor en la síntesis de derivados de piridilmetil piridina, que son potentes inhibidores de la 11β-hidroxilasa (CYP11B1) . Los inhibidores de esta enzima son importantes en el tratamiento del síndrome de Cushing y podrían usarse potencialmente para tratar otras afecciones relacionadas con la sobreproducción de corticosteroides.

Ciencia de Materiales

En ciencia de materiales, el ácido (5-fluoro-6-metoxipirimidin-3-il)borónico se utiliza para crear cápsulas fluorescentes de tipo M2L4, donde M representa un metal como Pt, Zn, Pd, Cu, Ni, Co y Mn . Estas cápsulas tienen aplicaciones potenciales en detección, imagenología y como catalizadores en diversas reacciones químicas.

Safety and Hazards

“(5-Fluoro-6-methoxypyridin-3-yl)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye damage, and may cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

Mecanismo De Acción

Target of Action

The primary target of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid is the transition metal catalysts used in carbon-carbon bond forming reactions, such as the Suzuki–Miyaura coupling . These catalysts facilitate the formation of new carbon-carbon bonds, a critical process in organic synthesis .

Mode of Action

(5-Fluoro-6-methoxypyridin-3-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers its organoboron group to the transition metal catalyst . This is followed by an oxidative addition where the catalyst donates electrons to form a new bond .

Biochemical Pathways

The primary biochemical pathway affected by (5-Fluoro-6-methoxypyridin-3-yl)boronic acid is the Suzuki–Miyaura coupling . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis and is widely used in the production of pharmaceuticals, agrochemicals, and materials .

Pharmacokinetics

It is known that boronic acids are generally stable, readily prepared, and environmentally benign . These properties suggest that (5-Fluoro-6-methoxypyridin-3-yl)boronic acid may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their structure and properties.

Action Environment

The action of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid is influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For example, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of functional groups , suggesting that (5-Fluoro-6-methoxypyridin-3-yl)boronic acid can be effective in diverse chemical environments.

Propiedades

IUPAC Name |

(5-fluoro-6-methoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWTXKZPAZAQQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660175 | |

| Record name | (5-Fluoro-6-methoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

856250-60-7 | |

| Record name | (5-Fluoro-6-methoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-Fluoro-6-methoxypyridin-3-yl)boronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole](/img/structure/B1461595.png)

![Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1461599.png)

![N-[(2,5-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1461600.png)

amine](/img/structure/B1461602.png)

amine](/img/structure/B1461604.png)

![(Hexan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1461615.png)